Cas no 1878151-58-6 (5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol)

5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol 化学的及び物理的性質
名前と識別子
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- 5,8-Di(1H-indol-3-yl)-7-methoxy-2,2-dimethyl-2H-chromen-6-ol
- Kumbicin C
- 5,8-bis(1H-indol-3-yl)-7-methoxy-2,2-dimethylchromen-6-ol
- CS-0085664
- HY-122467
- 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol
- CHEBI:201720
- 1878151-58-6
-
- インチ: InChI=1S/C28H24N2O3/c1-28(2)13-12-18-23(19-14-29-21-10-6-4-8-16(19)21)25(31)27(32-3)24(26(18)33-28)20-15-30-22-11-7-5-9-17(20)22/h4-15,29-31H,1-3H3
- InChIKey: XQUDQEFLDBAHTH-UHFFFAOYSA-N
- SMILES: COC1C(C2C3C(=CC=CC=3)NC=2)=C2C(C=CC(O2)(C)C)=C(C2C3C(=CC=CC=3)NC=2)C=1O
計算された属性
- 精确分子量: 436.17869263g/mol
- 同位素质量: 436.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 33
- 回転可能化学結合数: 3
- 複雑さ: 741
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6
- トポロジー分子極性表面積: 70.3Ų
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-K1640-0.25 mg |
Kumbicin C |
1878151-58-6 | >95%byHPLC | 0.25mg |
$175.00 | 2023-09-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67496-1mg |
Kumbicin C |
1878151-58-6 | 98% | 1mg |
¥7144.00 | 2022-04-26 | |
BioAustralis | BIA-K1640-1 mg |
Kumbicin C |
1878151-58-6 | >95%byHPLC | 1mg |
$613.00 | 2023-09-14 | |
BioAustralis | BIA-K1640-1mg |
Kumbicin C |
1878151-58-6 | >95% by HPLC | 1mg |
$665.00 | 2024-08-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K911896-1mg |
Kumbicin C |
1878151-58-6 | 98% | 1mg |
¥12,398.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67496-250ug |
Kumbicin C |
1878151-58-6 | 98% | 250ug |
¥2380.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123256-1mg |
Kumbicin C,98% |
1878151-58-6 | 98% | 1mg |
¥8216 | 2023-09-09 | |
BioAustralis | BIA-K1640-0.25mg |
Kumbicin C |
1878151-58-6 | >95% by HPLC | 0.25mg |
$190.00 | 2024-08-21 | |
1PlusChem | 1P01EQML-1mg |
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol |
1878151-58-6 | ≥95% | 1mg |
$721.00 | 2024-06-17 | |
A2B Chem LLC | AX66509-1mg |
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol |
1878151-58-6 | ≥95% | 1mg |
$538.00 | 2024-04-20 |
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol 関連文献
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Cui Guo,Pei Wang,Xiuping Lin,Limbadri Salendra,Fandong Kong,Shengrong Liao,Bin Yang,Xuefeng Zhou,Junfeng Wang,Yonghong Liu Org. Chem. Front. 2019 6 3053
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-olに関する追加情報
Research Brief on 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol (CAS: 1878151-58-6)
Recent studies on the compound 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol (CAS: 1878151-58-6) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This benzopyran derivative, characterized by its unique indole substitutions, has demonstrated promising biological activities, particularly in the modulation of key signaling pathways involved in inflammation and cancer progression.
The synthesis and structural elucidation of this compound have been detailed in recent publications, with a focus on its stereochemistry and functional group interactions. Advanced spectroscopic techniques, including NMR and mass spectrometry, were employed to confirm its molecular structure and purity. These studies underscore the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.
In vitro and in vivo studies have revealed that 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol exhibits potent inhibitory effects on pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings suggest its potential application in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate its ability to induce apoptosis in certain cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.
Mechanistic investigations have further explored the compound's interaction with cellular targets, including kinases and transcription factors. Molecular docking simulations have provided insights into its binding affinity and selectivity, which are critical for its therapeutic efficacy. These computational studies are complemented by experimental validations, ensuring the reliability of the proposed mechanisms.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research efforts are directed toward structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative studies between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol represents a promising scaffold for the development of new therapeutics. Its multifaceted biological activities and relatively simple synthetic route make it an attractive candidate for further investigation. Future studies should focus on elucidating its full therapeutic potential and addressing any potential toxicity concerns to pave the way for preclinical development.
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